molecular formula C23H24N6O2 B11614780 7-butan-2-yl-6-imino-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-butan-2-yl-6-imino-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11614780
M. Wt: 416.5 g/mol
InChI Key: PJURUOBAKUUNTA-UHFFFAOYSA-N
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Description

7-Butan-2-yl-6-imino-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a triazatricyclo derivative characterized by its fused tricyclic core, functionalized with a butan-2-yl group at position 7, a pyridin-3-ylmethyl carboxamide at position N, and a methyl group at position 12. The compound’s structure combines a triazine backbone with imino, oxo, and carboxamide moieties, enabling diverse interactions with biological targets . Its synthesis typically involves multi-step condensation and cyclization reactions under controlled conditions to optimize yield and purity .

Triazatricyclo derivatives are pharmacologically significant due to their structural complexity and ability to modulate enzymes, receptors, and nucleic acids. This compound is hypothesized to exhibit anticancer or antimicrobial properties, akin to related triazine derivatives .

Properties

Molecular Formula

C23H24N6O2

Molecular Weight

416.5 g/mol

IUPAC Name

7-butan-2-yl-6-imino-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C23H24N6O2/c1-4-15(3)29-20(24)17(22(30)26-12-16-6-5-9-25-11-16)10-18-21(29)27-19-8-7-14(2)13-28(19)23(18)31/h5-11,13,15,24H,4,12H2,1-3H3,(H,26,30)

InChI Key

PJURUOBAKUUNTA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C2=C(C=C(C1=N)C(=O)NCC3=CN=CC=C3)C(=O)N4C=C(C=CC4=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-butan-2-yl-6-imino-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, including the formation of the triazatricyclo ring system and the introduction of the various substituents. Common synthetic routes may involve cyclization reactions, condensation reactions, and functional group transformations. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that can be performed under controlled conditions. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

7-butan-2-yl-6-imino-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents at specific positions within the molecule.

Scientific Research Applications

7-butan-2-yl-6-imino-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or tool for studying biological processes and interactions.

    Industry: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-butan-2-yl-6-imino-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s unique structure allows it to engage in specific interactions that can influence biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical profiles of 7-butan-2-yl-6-imino-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide are best understood in the context of structurally analogous compounds. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Triazatricyclo Derivatives

Compound Name Structural Features Biological Activity Key Differences
Target Compound
7-Butan-2-yl-6-imino-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- Butan-2-yl at position 7
- Pyridin-3-ylmethyl carboxamide at N
- Methyl at position 13
Hypothesized anticancer/antimicrobial activity (based on structural analogs) Unique combination of bulky alkyl (butan-2-yl) and aromatic (pyridinyl) substituents enhances lipophilicity and target binding .
6-Imino-N-(propan-2-yloxy)propyl derivative - Propan-2-yloxypropyl substituent
- Similar tricyclic core
Antimicrobial activity (e.g., against S. aureus) Lacks pyridinyl group; reduced aromatic interactions limit enzyme inhibition .
13-Methyl derivative - Methyl at position 13
- Simpler alkyl/aryl substituents
Antitumor activity (IC₅₀ = 12 µM against HeLa cells) Absence of butan-2-yl and pyridinyl groups reduces steric hindrance, potentially lowering specificity .
N-Dimethyl derivative - Dimethyl substitution at N
- Unmodified triazine core
Enzyme inhibition (e.g., kinase inhibition) Smaller substituents decrease binding affinity compared to bulkier analogs .
7-(3-Ethoxypropyl) analog - Ethoxypropyl at position 7
- Pyridin-3-ylmethyl at N
Enhanced solubility and moderate anticancer activity Ethoxypropyl improves solubility but reduces metabolic stability vs. butan-2-yl .
7-(2-Methoxyethyl)-N-benzyl analog - Methoxyethyl at position 7
- Benzyl at N
Anticancer activity (apoptosis induction) Benzyl group enhances aromatic stacking but lacks pyridine’s hydrogen-bonding capability .

Key Research Findings

Substituent Impact on Bioactivity :

  • Butan-2-yl group : Enhances membrane permeability due to increased lipophilicity, critical for targeting intracellular enzymes .
  • Pyridin-3-ylmethyl carboxamide : Facilitates hydrogen bonding with kinase active sites, as seen in pyridine-containing CDK inhibitors .
  • Methyl at position 13 : Stabilizes the tricyclic conformation, improving binding to DNA topoisomerases in related compounds .

Mechanistic Insights :

  • Triazatricyclo derivatives often inhibit kinases (e.g., CDK2) or intercalate DNA, depending on substituents. The target compound’s pyridinyl and alkyl groups suggest dual mechanisms: kinase inhibition via aromatic interactions and DNA intercalation via planar tricyclic core .

Comparative Efficacy :

  • The 13-Methyl derivative (IC₅₀ = 12 µM) is less potent than pyridinyl-containing analogs (IC₅₀ = 3–8 µM) in cytotoxicity assays, highlighting the importance of aromatic substituents .

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